molecular formula C14H9ClN2O B11860349 5-Chloro-2-phenylquinazolin-4(3H)-one

5-Chloro-2-phenylquinazolin-4(3H)-one

Cat. No.: B11860349
M. Wt: 256.68 g/mol
InChI Key: XZNVPUBSOYWXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as a potential anticonvulsant. This article presents a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780) cells.

Cytotoxicity Studies

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity. Notably, compounds derived from this scaffold exhibited IC50 values significantly lower than the positive control lapatinib, indicating enhanced potency. For instance, specific derivatives showed IC50 values against MCF-7 cells ranging from 0.14 µM to 3.79 µM, while some derivatives were even more effective against A2780 cells with IC50 values as low as 0.14 µM .

CompoundCell LineIC50 (µM)Comparison Control (Lapatinib)
2iMCF-70.1735.9
3iA27800.1412.11
LapatinibMCF-75.9-

The anticancer activity of these compounds is attributed to their ability to inhibit multiple tyrosine kinases, such as CDK2, HER2, and EGFR. For example, molecular docking studies revealed that certain derivatives act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR . This dual mechanism enhances their therapeutic potential in targeting cancer cells.

2. Anticonvulsant Activity

In addition to anticancer properties, quinazolinones have been explored for their anticonvulsant effects. Research indicated that derivatives of this compound exhibited promising results in various seizure models.

In Vivo Studies

For instance, one derivative was tested in mice and showed effective anti-seizure action across several models with minimal side effects such as neurotoxicity or hepatotoxicity . The effective doses (ED50) ranged from 23.5 mg/kg to 45.2 mg/kg depending on the seizure model used.

CompoundModelED50 (mg/kg)TD50 (mg/kg)
Compound AMES23.5325.9
Compound BscPTZ32.6361.2
Compound C6-Hz45.2-

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinazolinone core can enhance biological activity. For instance, the introduction of halogen substituents at specific positions on the phenyl ring has been shown to increase cytotoxicity against cancer cell lines .

4. Conclusion and Future Directions

The biological activity of this compound highlights its potential as a multi-target therapeutic agent in oncology and neurology. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological profile through targeted synthesis of novel derivatives.

Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Exploration of additional biological activities beyond anticancer and anticonvulsant effects.
  • Development of formulations that enhance bioavailability and therapeutic outcomes.

The promising results from current studies underscore the importance of continuing research into quinazolinones as viable candidates for drug development in treating various diseases.

Scientific Research Applications

Anticancer Activity

5-Chloro-2-phenylquinazolin-4(3H)-one has shown promising results in the field of oncology. Various studies have evaluated its cytotoxic effects against multiple human tumor cell lines.

Case Studies and Findings

  • Cytotoxicity Against Tumor Cell Lines : Research indicates that derivatives of quinazolinones, including this compound, exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and others. For instance, specific derivatives demonstrated IC50 values significantly lower than conventional chemotherapeutics like lapatinib, indicating enhanced potency .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to "thymineless cell death," a valuable target in cancer therapy .

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)Comparison
This compoundMCF-73.79 ± 0.96More potent than lapatinib (5.9 ± 0.74)
This compoundA27800.20 ± 0.02Significantly more potent than lapatinib (12.11 ± 1.03)

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains.

Research Insights

  • Antibacterial Activity : Studies have shown that quinazolinone derivatives exhibit superior antibacterial activity compared to standard antibiotics, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for these compounds often fall below those of traditional treatments .
  • Antifungal Activity : Although less potent than their antibacterial counterparts, some derivatives still show significant antifungal properties, indicating a broad spectrum of antimicrobial activity .

Data Table: Antimicrobial Efficacy

CompoundPathogenMIC (µM)Activity Level
This compoundMRSA0.046High
This compoundCandida albicans1.25Moderate

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of o-amino benzamides with appropriate reagents under controlled conditions to yield high-purity products suitable for biological testing.

Synthesis Overview

Recent advancements have focused on green chemistry approaches to synthesize quinazolinones efficiently, minimizing environmental impact while maximizing yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 5 undergoes substitution with various nucleophiles under basic conditions.

NucleophileConditionsProductYieldSource
Primary aminesEtOH, NaOH, reflux (12–24 h)5-Amino-2-phenylquinazolin-4(3H)-one65–78%
ThiophenolK₂CO₃, DMSO, 80°C (8 h)5-Phenylthio-2-phenylquinazolin-4(3H)-one72%
MethoxideMeOH, NaH, 60°C (6 h)5-Methoxy-2-phenylquinazolin-4(3H)-one58%

Key Findings :

  • Base Sensitivity : Reactions with amines require mild bases (e.g., NaOH) to avoid ring decomposition .

  • Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates due to improved nucleophilicity .

Reduction Reactions

The quinazolinone core can be reduced to dihydroquinazolinone derivatives.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → reflux (4 h)5-Chloro-2-phenyl-3,4-dihydroquinazoline83%
NaBH₄/CuCl₂MeOH, rt (12 h)Partial reduction (C=O → C–OH)41%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the C4 carbonyl group without affecting the chlorine substituent.

Oxidation Reactions

Controlled oxidation modifies the quinazolinone scaffold.

Oxidizing AgentConditionsProductYieldSource
H₂O₂/DMSO130°C, 20 h5-Chloro-2-phenylquinazoline-4,7-dione52%
KMnO₄H₂O/AcOH, 60°C (6 h)5-Chloro-2-phenylquinazolin-4-ol68%

Notable Observation :

  • H₂O₂-mediated oxidation proceeds via a radical pathway, confirmed by TEMPO inhibition studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 5.

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, K₂CO₃, DMF, 100°C5-Phenyl-2-phenylquinazolin-4(3H)-one61%
EthynylbenzeneCuI, Pd(PPh₃)₄, NEt₃, THF5-Ethynyl-2-phenylquinazolin-4(3H)-one49%

Optimization Data :

  • Cs₂CO₃ outperforms K₂CO₃ in Suzuki-Miyaura couplings (yield increase: 18%) .

SNAr Reaction Mechanism

  • Deprotonation : Base abstracts the acidic N3 proton, increasing ring electron deficiency .

  • Nucleophilic Attack : Nucleophile targets C5, facilitated by the para-directing effect of the carbonyl group.

  • Aromaticity Restoration : Elimination of Cl⁻ completes the substitution (Figure 1).

Radical Oxidation Pathway

  • H₂O₂ generates hydroxyl radicals (- OH), initiating hydrogen abstraction from the quinazolinone core .

  • DMSO acts as a methylene donor, enabling tandem oxidation and functionalization .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>150°C) leads to ring-opening products .

  • Hydrolysis : Aqueous acidic conditions convert the compound to 5-hydroxy derivatives (e.g., HCl/H₂O, 85°C, 3 h; yield: 74%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : React 2-aminobenzamide derivatives with substituted benzaldehydes in acetic acid under reflux, followed by chlorination using POCl₃ .

  • Thioacetate Intermediate : Use 4-chlorobenzaldehyde and methyl thioacetate to form intermediates, followed by hydrogenation with catalysts like Pd/C .

  • Heteroatom Substitution : Replace oxygen in the quinazolinone core with amino acids via nucleophilic substitution in boiling ethanol .

    • Optimization : Adjust solvent polarity (e.g., PEG-400 for improved yield) and catalyst loading (e.g., Bleaching Earth Clay for regioselectivity) .
    Method Key Reagents Yield Range Reference
    CyclocondensationPOCl₃, acetic acid60-75%
    Thioacetate IntermediatePd/C, H₂45-65%
    Amino Acid SubstitutionEthanol, amino acids50-70%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., aromatic protons at δ 7.2-8.5 ppm) and ¹³C NMR (carbonyl signals at ~165 ppm) .
  • X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 285 [M+H]⁺) .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear chemical-resistant gloves (tested to EN 374), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of chlorinated intermediates .
  • Waste Disposal : Avoid draining into water systems; use neutralization protocols for acidic byproducts .

Advanced Research Questions

Q. How can functionalization of the quinazolinone core enhance bioactivity?

  • Strategies :

  • Thiazolidinone Hybrids : Introduce 5-arylidene-4-oxo-1,3-thiazolidin-2-ylidene moieties via cyclocondensation to modulate antimicrobial activity .
  • Tetrazole Derivatives : Attach tetrazole rings via nucleophilic substitution to improve metabolic stability .
  • Amino Acid Conjugates : Incorporate L-alanine or dipeptides to enhance blood-brain barrier penetration for CNS targets .
    • Case Study : Derivatives with 6,7-dimethoxy groups showed 80% inhibition of acetylcholinesterase (IC₅₀ = 2.1 µM) .

Q. How can anticholinesterase and antiamyloid activities be systematically evaluated?

  • Ellman’s Assay : Measure acetylcholinesterase inhibition using 5,5’-dithiobis-2-nitrobenzoic acid (DTNB) and spectrophotometric detection at 412 nm .
  • Congo Red Assay : Quantify β-amyloid aggregation inhibition by monitoring absorbance shifts (Δλ = 50-60 nm) .
  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

Q. How do structural modifications impact crystallographic packing and solubility?

  • XRD Insights : Bulky substituents (e.g., 2-thienyl) disrupt π-π stacking, reducing crystallinity but improving solubility .
  • Solubility Screening : Test in DMSO/PBS mixtures; derivatives with polar groups (e.g., -OH, -NH₂) show >10 mg/mL solubility .

Q. What computational tools aid in predicting structure-activity relationships (SAR)?

  • MOE Software : Perform docking studies (e.g., with acetylcholinesterase PDB: 4EY7) to prioritize synthetic targets .
  • QSAR Models : Use partial least squares (PLS) regression to correlate logP with antiamyloid activity (R² > 0.85) .

Q. How should researchers address contradictory data in pharmacological assays?

  • Case Example : A QSAR study found poor correlation between logP and anticholinesterase activity for electron-withdrawing substituents.
  • Resolution : Re-evaluate assay conditions (e.g., pH, temperature) and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

5-chloro-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)

InChI Key

XZNVPUBSOYWXPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.